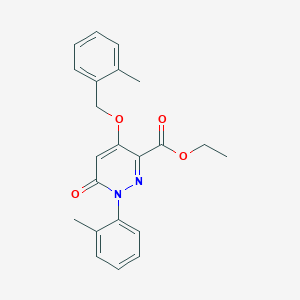
2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. Comprising of multiple heterocyclic rings, this compound is noted for its structural diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the formation of the furan ring, followed by the introduction of the 1,2,4-oxadiazole ring. The pyrrolidine and pyridazinone rings are then constructed through a series of cyclization and substitution reactions. Each step requires specific catalysts, solvents, and conditions to ensure the proper formation of the desired structures.
Industrial Production Methods
In industrial settings, the production of 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is scaled up using batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or automated reaction setups helps in achieving higher yields and purity. The optimization of reaction parameters is crucial for minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Where specific functional groups are oxidized, often leading to the formation of new oxygen-containing species.
Reduction: Where reducing agents are used to add hydrogen atoms or remove oxygen atoms.
Substitution: Including nucleophilic and electrophilic substitution reactions where parts of the molecule are replaced by new substituents.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various halides for substitution. Solvents like dichloromethane, methanol, and tetrahydrofuran are frequently employed depending on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions vary but include new derivatives with potential biological activity, offering insights into the compound's versatility in chemical modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its ability to form stable complexes with metals and other organic molecules, making it useful in coordination chemistry and material science.
Biology
Biologically, the compound shows promise in pharmacological studies due to its potential to interact with various biological targets. Research is ongoing to explore its efficacy in treating diseases.
Medicine
In medicine, preliminary studies suggest that this compound might have anti-inflammatory, antimicrobial, or anticancer properties. Its unique structure allows for the design of new therapeutic agents.
Industry
Industrially, 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The presence of multiple heterocyclic rings allows for versatile binding modes, which can modulate biological pathways. For instance, the compound may inhibit enzyme activity by binding to active sites or alter receptor function by stabilizing specific conformations.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
2-(2-(3-(5-(benzofuran-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Uniqueness
Compared to its analogs, 2-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exhibits unique structural features such as the furan ring, which can significantly influence its chemical reactivity and biological activity. The presence of multiple reactive sites allows for more diverse chemical transformations, making it a valuable compound in research and development.
Got more insights or questions about this compound? I’m all ears!
Properties
IUPAC Name |
2-[2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13-4-1-6-17-21(13)10-14(23)20-7-5-11(9-20)15-18-16(25-19-15)12-3-2-8-24-12/h1-4,6,8,11H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXXHDXACUZGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)
![3,4-dimethoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2539966.png)




![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)


